![molecular formula C12H20O B12608321 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene CAS No. 648857-93-6](/img/structure/B12608321.png)
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with trimethyl and prop-1-en-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene typically involves the reaction of a cyclohexene derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of trimethylcyclohexene as a starting material, which is then reacted with prop-1-en-2-yl alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-2-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways, influencing the activity of specific enzymes and altering metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-
- 2-methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene
Uniqueness
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Propiedades
Número CAS |
648857-93-6 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-3-prop-1-en-2-yloxycyclohexene |
InChI |
InChI=1S/C12H20O/c1-9(2)13-11-6-10(3)7-12(4,5)8-11/h6,11H,1,7-8H2,2-5H3 |
Clave InChI |
BWBLHBGBRZYUFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)(C)C)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
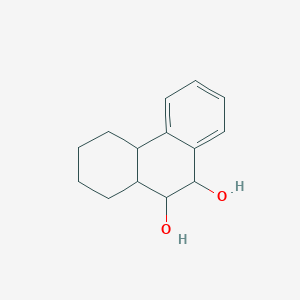
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
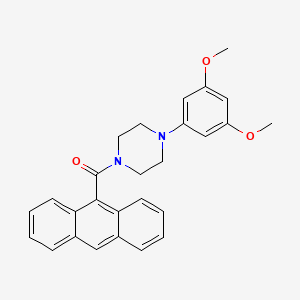
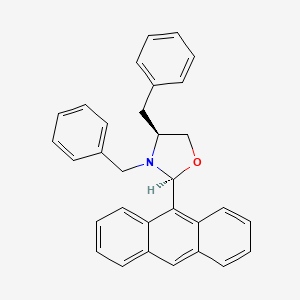
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)
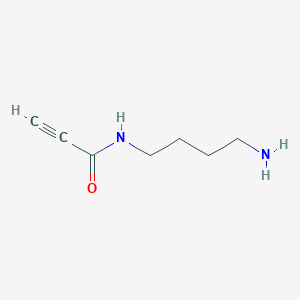


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
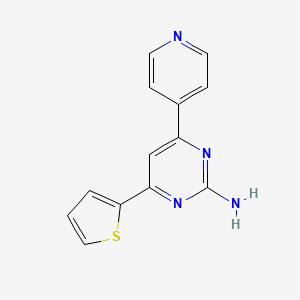
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
